Phytolaccinic acid
Phytolaccinic acid
Phytolaccinic acid, also known as phytolaccinate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccinic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, phytolaccinic acid can be found in fruits. This makes phytolaccinic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
54928-05-1
VCID:
VC0192100
InChI:
InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Molecular Formula:
C31H48O6
Molecular Weight:
516.7 g/mol
Phytolaccinic acid
CAS No.: 54928-05-1
Natural Products
VCID: VC0192100
Molecular Formula: C31H48O6
Molecular Weight: 516.7 g/mol
CAS No. | 54928-05-1 |
---|---|
Product Name | Phytolaccinic acid |
Molecular Formula | C31H48O6 |
Molecular Weight | 516.7 g/mol |
IUPAC Name | 10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35) |
Standard InChIKey | YAGYBNOEVSEGSL-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Melting Point | 295-299°C |
Physical Description | Solid |
Description | Phytolaccinic acid, also known as phytolaccinate, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccinic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, phytolaccinic acid can be found in fruits. This makes phytolaccinic acid a potential biomarker for the consumption of this food product. |
Synonyms | Phytolaccagenic acid |
PubChem Compound | 13878339 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume